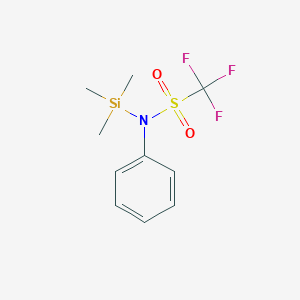
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical properties. It is known for its strong electron-withdrawing capabilities and its role as a triflating reagent. The compound’s molecular formula is C6H5N(SO2CF3)2, and it has a molecular weight of 357.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide typically involves the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile. This reaction is carried out in the presence of potassium carbonate in tetrahydrofuran (THF) at room temperature for 24 hours. The resulting product is then filtered and washed with diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with bromoacetonitrile to form N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide.
Cycloaddition Reactions: The compound can react with sodium azide to form 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide.
Common Reagents and Conditions
Bromoacetonitrile: Used in substitution reactions.
Sodium Azide: Used in cycloaddition reactions.
Potassium Carbonate: Acts as a base in the reaction medium.
Tetrahydrofuran (THF): Common solvent for these reactions.
Major Products Formed
N-(Cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide: Formed from substitution reactions.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Formed from cycloaddition reactions.
Scientific Research Applications
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a triflating reagent and in the synthesis of various organic compounds.
Biology: Plays a role in the synthesis of biologically active molecules.
Medicine: Involved in the development of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects primarily through its strong electron-withdrawing propertiesThe molecular targets and pathways involved include the activation of carbon-hydrogen bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another strong electron-withdrawing compound used in similar applications.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: A derivative formed through cycloaddition reactions.
Uniqueness
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide is unique due to its combination of trifluoromethyl and trimethylsilyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in synthetic chemistry and industrial applications .
Properties
CAS No. |
89902-40-9 |
|---|---|
Molecular Formula |
C10H14F3NO2SSi |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-phenyl-N-trimethylsilylmethanesulfonamide |
InChI |
InChI=1S/C10H14F3NO2SSi/c1-18(2,3)14(9-7-5-4-6-8-9)17(15,16)10(11,12)13/h4-8H,1-3H3 |
InChI Key |
YAIUBQLOQVPCLV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C1=CC=CC=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


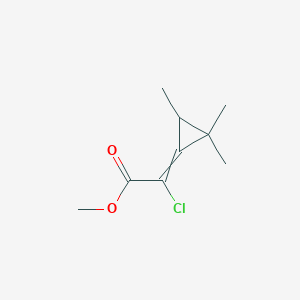
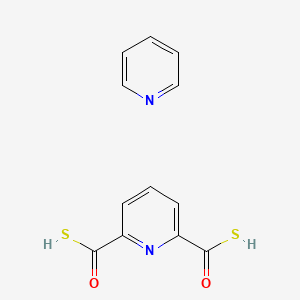
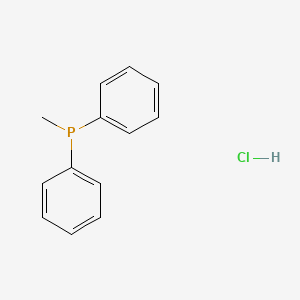
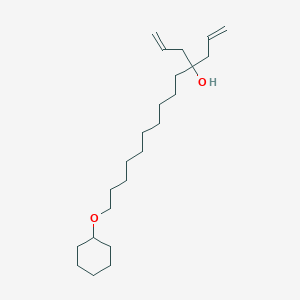
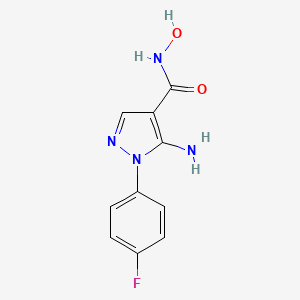
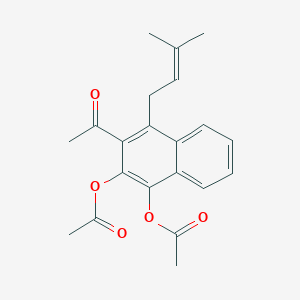
![1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene](/img/structure/B14398748.png)
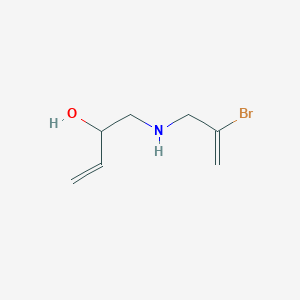


![2,3,4-Trimethoxybenzo[8]annulene-5,6-dione](/img/structure/B14398759.png)
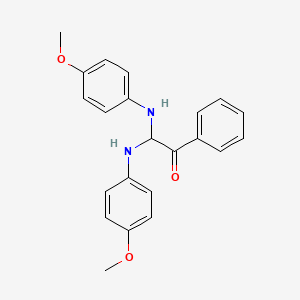

![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)
